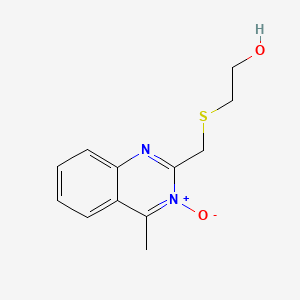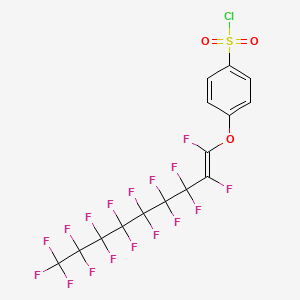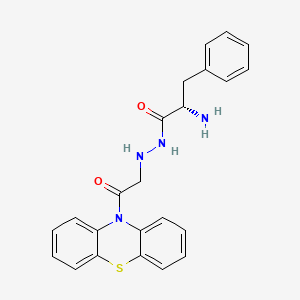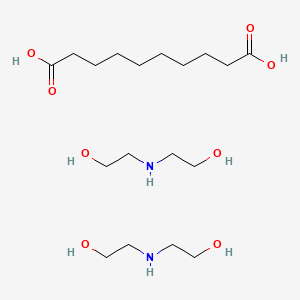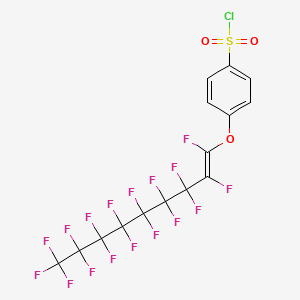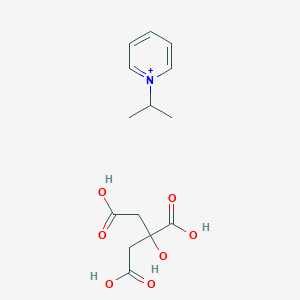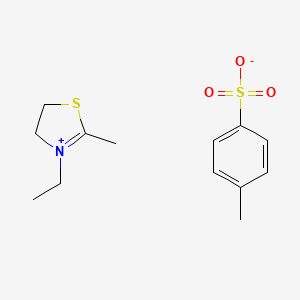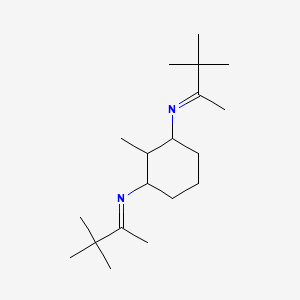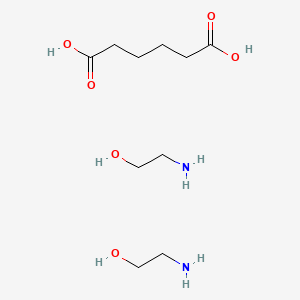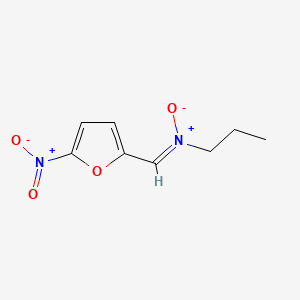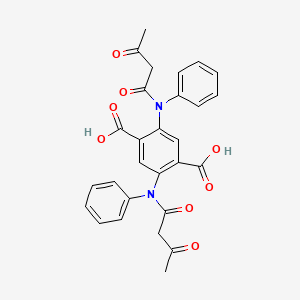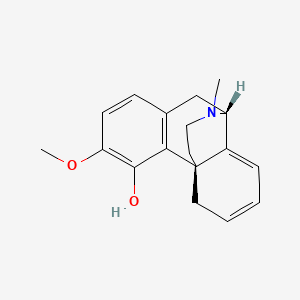
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol is a chemical compound belonging to the morphinan class. This compound is structurally related to morphine and other opioids, and it is known for its significant pharmacological properties. It is often used as a reference standard in pharmaceutical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol typically involves the following steps:
Starting Material: Thebaine, a naturally occurring opiate, is often used as the starting material.
Demethylation: Thebaine undergoes demethylation to produce oripavine.
Methoxylation: Oripavine is then methoxylated to introduce the methoxy group at the 3-position.
Dehydrogenation: The final step involves dehydrogenation to form the tetradehydro structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields more saturated morphinan derivatives.
Substitution: Results in various functionalized morphinan compounds.
Wissenschaftliche Forschungsanwendungen
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interaction with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of other pharmacologically active compounds.
Industry: Utilized in the production of semi-synthetic opioids and other related compounds.
Wirkmechanismus
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids. This interaction leads to the modulation of pain signals and other physiological responses. The molecular targets include the μ-opioid receptor, which is responsible for its analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A naturally occurring opiate with similar analgesic properties.
Codeine: Another naturally occurring opiate, used primarily as a cough suppressant and analgesic.
Thebaine: A precursor in the synthesis of 6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol and other semi-synthetic opioids.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its tetradehydro structure and methoxy group at the 3-position differentiate it from other morphinan derivatives, leading to unique interactions with opioid receptors and distinct therapeutic potential.
Eigenschaften
CAS-Nummer |
85153-90-8 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
(1R,9R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,12-pentaen-3-ol |
InChI |
InChI=1S/C18H21NO2/c1-19-10-9-18-8-4-3-5-13(18)14(19)11-12-6-7-15(21-2)17(20)16(12)18/h3-7,14,20H,8-11H2,1-2H3/t14-,18-/m1/s1 |
InChI-Schlüssel |
ONYKSPDQQPOMEU-RDTXWAMCSA-N |
Isomerische SMILES |
CN1CC[C@]23CC=CC=C2[C@H]1CC4=C3C(=C(C=C4)OC)O |
Kanonische SMILES |
CN1CCC23CC=CC=C2C1CC4=C3C(=C(C=C4)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


